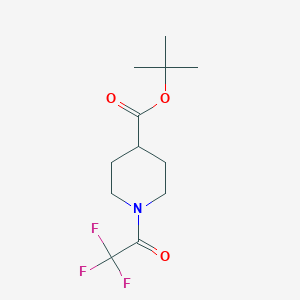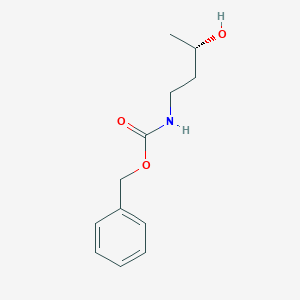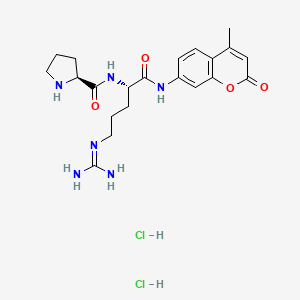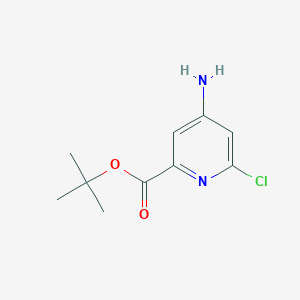
5-Trifluoromethoxy-4-trifluoromethylpyridine-2-carboxylic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Trifluoromethoxy-4-trifluoromethylpyridine-2-carboxylic acid (TFTPCA) is a synthetic compound with a wide range of applications in the scientific research field. It is a trifluoromethoxy derivative of pyridine, and is used in a variety of organic synthesis reactions. TFTPCA is available commercially in 95% purity, and is used in a variety of laboratory experiments and processes.
Wissenschaftliche Forschungsanwendungen
5-Trifluoromethoxy-4-trifluoromethylpyridine-2-carboxylic acid, 95% is used in a variety of scientific research applications, including the synthesis of organic compounds, the preparation of pharmaceutical intermediates, and the development of new materials. It is also used in the synthesis of polymers, catalysts, and other materials used in the chemical industry. In addition, 5-Trifluoromethoxy-4-trifluoromethylpyridine-2-carboxylic acid, 95% has been used in the synthesis of new drugs and pharmaceuticals, as well as in the development of new analytical methods.
Wirkmechanismus
5-Trifluoromethoxy-4-trifluoromethylpyridine-2-carboxylic acid, 95% is an acid, and as such, it acts as an acid catalyst in organic synthesis reactions. It is able to catalyze the formation of new bonds between molecules, as well as the breakdown of existing bonds. In addition, 5-Trifluoromethoxy-4-trifluoromethylpyridine-2-carboxylic acid, 95% can also act as a proton donor, allowing for the transfer of protons between molecules. This allows for the formation of new molecules, and the breakdown of existing ones.
Biochemical and Physiological Effects
5-Trifluoromethoxy-4-trifluoromethylpyridine-2-carboxylic acid, 95% has been found to have a variety of biochemical and physiological effects in laboratory experiments. It has been found to act as an inhibitor of the enzyme acetylcholinesterase, and as an agonist of the serotonin receptor 5-HT2A. It has also been found to have a variety of anti-inflammatory effects, as well as an ability to reduce the formation of free radicals.
Vorteile Und Einschränkungen Für Laborexperimente
5-Trifluoromethoxy-4-trifluoromethylpyridine-2-carboxylic acid, 95% has several advantages for use in laboratory experiments. It is a commercially available compound, and is available in 95% purity. It is also a relatively stable compound, with a relatively high boiling point and low vapor pressure. Additionally, it is relatively non-toxic and non-volatile, making it suitable for use in a variety of laboratory experiments. However, it is also relatively expensive, and is not readily available in large quantities.
Zukünftige Richtungen
In the future, 5-Trifluoromethoxy-4-trifluoromethylpyridine-2-carboxylic acid, 95% could be used in a variety of new applications. It could be used in the development of new pharmaceuticals, or in the development of new materials. Additionally, it could be used in the synthesis of new polymers, catalysts, and other materials used in the chemical industry. Finally, it could be used in the development of new analytical methods, or in the development of new drugs and pharmaceuticals.
Synthesemethoden
5-Trifluoromethoxy-4-trifluoromethylpyridine-2-carboxylic acid, 95% can be synthesized by a two-step process, involving the reaction of 4-trifluoromethylpyridine-2-carboxylic acid with trifluoromethoxybenzene in the presence of catalytic amounts of hydrochloric acid. The reaction is then followed by a hydrolysis step, which involves the addition of water to the reaction mixture. The hydrolysis reaction yields the desired 5-Trifluoromethoxy-4-trifluoromethylpyridine-2-carboxylic acid, 95% product in 95% purity.
Eigenschaften
IUPAC Name |
5-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F6NO3/c9-7(10,11)3-1-4(6(16)17)15-2-5(3)18-8(12,13)14/h1-2H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWHGFFFMAFQKIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1C(=O)O)OC(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F6NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Trifluoromethoxy-4-trifluoromethylpyridine-2-carboxylic acid, 95% | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bis[2-[2-(2-chloroethoxy)ethoxy]ethyl]ether](/img/structure/B6292508.png)




![Ethyl 1,3-dimethyl-4-[(tetrahydrofuran-2-ylmethyl)amino]-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B6292560.png)




![N-[(1R,2R)-2-Amino-1,2-diphenylethyl]-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea hydrochloride, 98%, (99% ee)](/img/structure/B6292591.png)
![N-[(1R,2R)-2-(Dimethylamino)-1,2-diphenylethyl]-N'-[[(1R,4aS,10aR)-1,2,3,4,4a,9,10,10a-octahydro-1,4a-dimethyl-7-isopropyl-1-phenanthrenyl]methyl]thiourea, 98%, (99% ee)](/img/structure/B6292598.png)
![N-[(1R,2R)-2-(1-Piperidinylamino)cyclohexyl]-N'-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)thiourea, 98%](/img/structure/B6292611.png)